3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-[(2,5-Dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a heterocyclic compound featuring a spirocyclic core (spiro[4.5]decane) with three nitrogen atoms positioned at the 1, 3, and 8 positions. The 2,4-dione groups contribute to its polar character, while the (2,5-dimethylphenyl)methyl substituent enhances lipophilicity and modulates receptor-binding properties. This compound belongs to a broader class of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which have been explored for diverse pharmacological applications, including myelostimulation, enzyme inhibition, and receptor agonism/antagonism .
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-3-4-12(2)13(9-11)10-19-14(20)16(18-15(19)21)5-7-17-8-6-16/h3-4,9,17H,5-8,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUDWVSOLTXEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3(CCNCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step reactions. One common synthetic route starts with the reaction of 1-amino-4-methoxycyclohexane-1-carbonitrile with 2,5-dimethylphenylacetyl chloride. This reaction proceeds through N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation with ethyl chloroformate . Another method involves esterification, acylation, cyclization, and nucleophilic substitution reactions starting from cis-1-amino-4-methoxycyclohexane-1-carboxylic acid .
Industrial Production Methods
Industrial production of this compound often employs optimized conditions to enhance yield and reduce costs. The process typically involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material . The advantages of this method include mild conditions, simple operation, and good to excellent yields in each step.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl chloroformate, triethylamine, and dichloromethane . Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted spirotetramat analogs.
Scientific Research Applications
3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of 3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Activity :
- The target compound ’s (2,5-dimethylphenyl)methyl group enhances lipophilicity compared to RS102221’s polar sulfonamide and trifluoromethyl groups, suggesting differences in blood-brain barrier penetration and receptor selectivity .
- WASp-targeting SMC #13 ’s indenyl and isobutyl groups confer specificity for hematopoietic cells, unlike the target compound’s simpler arylalkyl substituent .
Synthetic Accessibility :
- Derivatives like Compound 5{3,1} are synthesized via Ullmann couplings and reductive amination (yields: 60–66%), whereas the target compound’s synthesis may require optimized conditions for the (2,5-dimethylphenyl)methyl group introduction .
Pharmacological and Biochemical Profiles
Table 2: Pharmacological Comparisons
Key Findings:
- δ Opioid Receptor Agonists : Derivatives with similar spiro cores but distinct substituents (e.g., 4-methoxybenzyl) show improved DOR selectivity but retain risks of adverse effects, highlighting the need for structural optimization in the target compound .
Physicochemical Properties
Table 3: Physicochemical Comparisons
Key Insights:
- The target compound ’s predicted LogP (3.2) suggests moderate lipophilicity, balancing solubility and membrane permeability better than RS102221 (LogP 4.5) .
- The 8-benzyl analog’s higher melting point (259–261°C) indicates stronger crystalline packing vs. the target compound’s likely amorphous solid state .
Biological Activity
3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that belongs to the class of triazaspiro compounds. Its unique structure provides a basis for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H26FN3O3 |
| Molecular Weight | 423.49 g/mol |
| LogP | 3.8803 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 58.293 Ų |
The compound's structure allows for interactions with biological targets, which is crucial for its pharmacological potential.
Research indicates that derivatives of the triazaspiro scaffold can inhibit the mitochondrial permeability transition pore (mPTP), which plays a significant role in cell death mechanisms during myocardial infarction (MI). Specifically, these compounds target the c subunit of the F1/FO-ATP synthase complex, which is pivotal in ATP production and mitochondrial function .
Case Studies and Research Findings
- Cardiac Protection : A study published in the Journal of Medicinal Chemistry highlighted the discovery of novel derivatives based on this scaffold that demonstrated protective effects against reperfusion injury in MI models. The compounds were shown to decrease apoptotic rates and improve cardiac function when administered during reperfusion .
- Inhibition Studies : In vitro studies demonstrated that specific derivatives exhibited significant inhibitory activity against mPTP opening, leading to preserved mitochondrial ATP levels and reduced cell death in cardiac tissues .
- Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications to the triazaspiro structure could enhance biological activity. For instance, substituents on the phenyl ring influenced the potency and selectivity of mPTP inhibition .
Potential Applications
Given its biological activity, this compound holds promise for:
- Cardiovascular Therapies : As a potential therapeutic agent for myocardial infarction and other ischemic conditions.
- Drug Development : Serving as a lead compound for developing new drugs targeting mitochondrial dysfunction.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione?
The synthesis typically involves multi-step reactions, including cyclization and functional group introduction. Key steps include:
- Precursor preparation : Use of 2,5-dimethylbenzyl halides or amines to introduce the aryl-methyl substituent .
- Spirocyclic framework formation : Cyclization under controlled temperature (e.g., 60–80°C) and inert atmosphere to avoid side reactions .
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) to isolate the product .
Optimizing solvent choice (e.g., dichloromethane or DMF) and reaction time is critical for yield enhancement .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Chromatography : HPLC or TLC to assess purity (>95% recommended for pharmacological studies) .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm spirocyclic structure and substituent positions .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms spiro junction geometry .
Q. What functional groups in this compound are most reactive, and how do they influence derivatization?
- Triazaspiro core : The nitrogen atoms enable hydrogen bonding and coordination with biological targets .
- 2,4-Dione moiety : Susceptible to nucleophilic attack, allowing modifications like alkylation or acylation .
- 2,5-Dimethylphenyl group : Electron-donating methyl groups enhance aromatic stability but may sterically hinder reactions at the benzyl position .
Advanced Research Questions
Q. How can molecular modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., neurotransmitter receptors) based on spirocyclic conformation .
- MD simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories to identify critical binding residues .
- Pharmacophore mapping : Highlight essential features (e.g., hydrogen bond acceptors in the dione ring) for activity .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Test multiple concentrations in in vitro assays (e.g., IC₅₀ determination) to account for variability .
- Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from differential metabolism .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 2,5-dimethylphenyl with chlorophenyl) to isolate structure-activity relationships (SAR) .
Q. How can in vivo efficacy and toxicity be systematically evaluated for this compound?
- Rodent models : Administer orally or intravenously at 10–100 mg/kg doses to measure pharmacokinetic parameters (e.g., Cmax, t₁/₂) .
- Toxicology screens : Assess hepatotoxicity (ALT/AST levels) and renal function (creatinine clearance) after 14-day repeated dosing .
- Behavioral assays : For CNS-targeted applications, use models like forced swim tests (depression) or rotarod (motor coordination) .
Q. What methodologies are recommended for studying environmental stability and degradation pathways?
- Photolysis studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate environmental breakdown .
- LC-MS/MS : Identify degradation products and propose pathways (e.g., hydrolysis of the dione ring) .
- Ecotoxicology assays : Test effects on model organisms (e.g., Daphnia magna) to assess ecological risks .
Methodological Resources
- Synthetic Protocols : Detailed procedures for analogous triazaspiro compounds .
- Analytical Workflows : Chromatographic and spectroscopic validation techniques .
- Computational Tools : Docking (AutoDock), dynamics (GROMACS), and quantum mechanics (Gaussian) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
